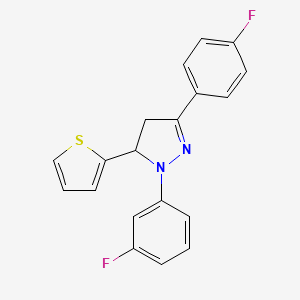![molecular formula C17H11Br4N3O4 B15018333 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple bromine atoms and a methoxy group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The dibromo substitution is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The final step involves the condensation of the dibromoindole with the appropriate hydrazide derivative under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with various enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes. The presence of bromine atoms and the methoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- (3S)-7-BROMO-2,3-DIHYDRO-2-OXO-5-(2-PYRIDINYL)-1H-1,4-BENZODIAZEPINE-3-PROPANOIC ACID METHYL ESTER
Uniqueness
N’-[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of multiple bromine atoms and a methoxy group, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C17H11Br4N3O4 |
|---|---|
Molecular Weight |
640.9 g/mol |
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H11Br4N3O4/c1-27-12-5-8(19)4-11(21)16(12)28-6-13(25)23-24-15-9-2-7(18)3-10(20)14(9)22-17(15)26/h2-5,22,26H,6H2,1H3 |
InChI Key |
NOQYLLNQCFJJLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(hexadecylsulfanyl)-N-[(Z)-(3-nitrophenyl)methylidene]ethanamine](/img/structure/B15018259.png)
![4-{[(3-Nitrophenyl)carbonyl]amino}phenyl 3-nitrobenzoate](/img/structure/B15018261.png)
![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
![6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018285.png)
![(3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15018286.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide](/img/structure/B15018309.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)

![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
